molecular formula C23H20N2O3S B2507092 N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421441-17-9

N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2507092
CAS No.: 1421441-17-9
M. Wt: 404.48
InChI Key: UMIIHHSOHOLXGH-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic small molecule characterized by a morpholine ring substituted with a 5-oxo group, a thiophen-2-ylmethyl moiety at position 4, and a 9H-fluoren-2-yl carboxamide group. This compound combines structural features of fluorenyl, thiophene, and morpholine systems, which are associated with diverse physicochemical and biological properties.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-22-14-28-13-21(25(22)12-18-5-3-9-29-18)23(27)24-17-7-8-20-16(11-17)10-15-4-1-2-6-19(15)20/h1-9,11,21H,10,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIIHHSOHOLXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorenyl intermediate: The starting material, 9H-fluorene, undergoes a Friedel-Crafts acylation to introduce a functional group at the 2-position.

    Thiophenyl group introduction: The fluorenyl intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of a carbon-sulfur bond.

    Morpholine ring formation: The intermediate product is subjected to a cyclization reaction with a suitable amine to form the morpholine ring.

    Carboxamide formation: Finally, the compound is treated with a carboxylating agent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. In vitro assays have demonstrated its effectiveness against various cancer cell lines. The compound exhibits cytotoxicity comparable to established chemotherapeutics, making it a candidate for further investigation in cancer therapy.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HCT116 (Colon)4.36Doxorubicin1.5
MCF7 (Breast)5.12Paclitaxel10

The above table summarizes the inhibitory concentrations (IC50) of the compound against specific cancer cell lines compared to standard drugs.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it showed a significant reduction in inflammation markers, indicating potential use in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines.

Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance potency and selectivity.

  • Modification Strategies
    • Substituent Variation: Altering the thiophene or morpholine substituents can improve solubility and bioavailability.
    • Prodrug Formulations: Developing prodrugs that convert into the active form within the body can enhance therapeutic efficacy.

Material Science Applications

Beyond biological applications, this compound is being studied for its potential use in material science, particularly in organic electronics and photonic devices due to its unique electronic properties.

Case Studies

  • Anticancer Activity Study
    • A study published in ACS Omega evaluated the anticancer activity of various derivatives of this compound against multiple cancer cell lines, highlighting its potential as a novel chemotherapeutic agent .
  • Anti-inflammatory Research
    • In an experimental model of arthritis, the compound demonstrated significant anti-inflammatory activity by reducing swelling and pain scores compared to control groups .

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorenyl-Containing Carboxamides

Compounds such as N-[(cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)prop-2-ynamide (5a) and N-[(cyclohexylcarbamoyl)(4-methoxyphenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide (5w) share the N-(9H-fluoren-2-yl) backbone but differ in substituents . Key distinctions include:

Property Target Compound Compound 5a Compound 5w
Substituents Thiophen-2-ylmethyl, 5-oxo-morpholine 3-Fluorophenyl, prop-2-ynamide 4-Methoxyphenyl, 3-phenylprop-2-ynamide
Melting Point (°C) Not reported 199–200 169–171
FT-IR Peaks (cm⁻¹) Expected: ~1640 (amide C=O) 1638 (C=O), 2100 (C≡C) 1642 (C=O), 2217 (C≡C)
Yield Not reported 75% 50%

The 5-oxo-morpholine core may increase hydrogen-bonding capacity relative to propiolamide or phenylpropiolamide linkages in 5a/5w .

Thiophene Carboxamide Derivatives

Compounds like 5-cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide (11) and 4-acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide (15) feature thiophene cores but lack the fluorenyl and morpholine moieties . Key differences:

Property Target Compound Compound 11 Compound 15
Core Structure Morpholine-thiophene-fluorenyl hybrid 2-Aminothiophene with cyano/chlorophenyl Thiophene with hydrazinocarbonyl
Melting Point (°C) Not reported 156–158 >300
Functional Groups 5-Oxo-morpholine, fluorenyl Cyano, chlorophenylamino Hydrazinocarbonyl, acetamido

The target compound’s morpholine ring confers conformational rigidity, while the fluorenyl group may enhance lipophilicity compared to the polar cyano/hydrazine groups in 11 and 15 .

Morpholine-Containing Analogs

N-(5-Amino-4-cyano-3-(p-tolyl)-2,3-dihydrothiophene-2-carbonyl)morpholine-4-carboxamide (5aal) and N-(5-Amino-4-cyano-3-(4-methoxyphenyl)-2,3-dihydrothiophene-2-carbonyl)morpholine-4-carboxamide (5aam) incorporate morpholine carboxamide but lack fluorenyl groups .

Property Target Compound Compound 5aal Compound 5aam
Substituents Fluorenyl, thiophen-2-ylmethyl p-Tolyl, dihydrothiophene 4-Methoxyphenyl, dihydrothiophene
Melting Point (°C) Not reported 232–234 219–221
Elemental Analysis Not reported C: 57.97%; H: 5.49%; N: 15.15% C: 55.66%; H: 5.19%; N: 14.42%

The target compound’s fluorenyl group likely increases molecular weight and aromatic surface area compared to the dihydrothiophene-morpholine hybrids in 5aal/5aam. Additionally, the 5-oxo group in the morpholine ring may alter electron distribution compared to the amino-cyano substituents in these analogs .

Biological Activity

N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related fluorene derivatives have been shown to induce apoptosis in various cancer cell lines, such as T47D (human breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) through caspase activation pathways .

The compound's mechanism involves:

  • Induction of Apoptosis: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of cell cycle progression, particularly at the G₂/M phase, thereby preventing further proliferation .
  • Inhibition of Tumor Growth: Demonstrated through in vivo studies where tumor size was significantly reduced in treated models compared to controls.

Antimicrobial Activity

This compound also shows promising antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for these activities range from 64 µg/mL to 512 µg/mL, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Fluorene Core: Provides stability and enhances lipophilicity, aiding in membrane permeability.
  • Morpholine Ring: Contributes to the compound's ability to interact with biological targets effectively.
  • Thiophene Substituent: Enhances biological activity through electronic effects and steric hindrance.

Study 1: Apoptosis Induction in Cancer Cells

A study utilized a high-throughput screening assay to identify apoptosis inducers among fluorene derivatives. The compound exhibited sub-micromolar potencies for both caspase induction and growth inhibition across various cancer cell lines, confirming its potential as a therapeutic agent against malignancies .

Study 2: Antimicrobial Efficacy

In another investigation, a series of fluorene-based compounds were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives showed higher efficacy than standard antibiotics like vancomycin and gentamicin . The compound's structure allowed it to penetrate bacterial membranes effectively, enhancing its bactericidal properties.

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µg/mL) Mechanism
AnticancerT47D (Breast Cancer)<0.5Apoptosis via caspase activation
HCT116 (Colon Cancer)<0.5G₂/M phase arrest
AntimicrobialStaphylococcus aureus128Cell wall synthesis inhibition
Escherichia coli256Membrane disruption

Q & A

Q. How are off-target effects minimized in biological assays?

  • Methodological Answer :
  • Counter-Screening : Test against panels of unrelated enzymes (e.g., kinases, phosphatases) to assess selectivity .
  • CRISPR Knockout : Use gene-edited cell lines (e.g., KO for target receptor) to confirm mechanism-specific activity .
  • Proteomic Profiling : SILAC-based mass spectrometry to identify unintended protein interactions .

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